molecular formula C9H15BrO3 B2733420 ethyl (1S,3S,4R)-4-bromo-3-hydroxycyclohexane-1-carboxylate CAS No. 2227198-93-6

ethyl (1S,3S,4R)-4-bromo-3-hydroxycyclohexane-1-carboxylate

Cat. No.: B2733420
CAS No.: 2227198-93-6
M. Wt: 251.12
InChI Key: SFJVFZZCDBFHHM-RNJXMRFFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (1S,3S,4R)-4-bromo-3-hydroxycyclohexane-1-carboxylate is a chiral cyclohexane derivative characterized by a bromine atom at position 4, a hydroxyl group at position 3, and an ethyl ester at position 1. Its stereochemistry (1S,3S,4R) confers distinct reactivity and physical properties, making it valuable in asymmetric synthesis and pharmaceutical intermediates.

Properties

IUPAC Name

ethyl (1S,3S,4R)-4-bromo-3-hydroxycyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrO3/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h6-8,11H,2-5H2,1H3/t6-,7+,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFJVFZZCDBFHHM-RNJXMRFFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(C(C1)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CC[C@H]([C@H](C1)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1S,3S,4R)-4-bromo-3-hydroxycyclohexane-1-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with a suitable cyclohexane derivative.

    Hydroxylation: The hydroxyl group at the 3-position is introduced via a hydroxylation reaction, often using osmium tetroxide (OsO4) or a similar oxidizing agent.

    Esterification: The carboxylic acid group is esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1S,3S,4R)-4-bromo-3-hydroxycyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC).

    Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, dichloromethane (DCM), room temperature.

    Reduction: LiAlH4, tetrahydrofuran (THF), reflux.

    Substitution: Nucleophile (e.g., amine), solvent (e.g., ethanol), heat.

Major Products

    Oxidation: Ethyl (1S,3S,4R)-4-bromo-3-oxocyclohexane-1-carboxylate.

    Reduction: Ethyl (1S,3S,4R)-4-bromo-3-hydroxycyclohexane-1-methanol.

    Substitution: Ethyl (1S,3S,4R)-4-substituted-3-hydroxycyclohexane-1-carboxylate.

Scientific Research Applications

Ethyl (1S,3S,4R)-4-bromo-3-hydroxycyclohexane-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and chiral ligands.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl (1S,3S,4R)-4-bromo-3-hydroxycyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Key Structural Features and Functional Groups

The following table summarizes critical differences between the target compound and its analogs:

Compound Name Substituents (Positions) Stereochemistry Molecular Formula Molar Mass (g/mol) Functional Groups Key Applications/Reactivity
Ethyl (1S,3S,4R)-4-bromo-3-hydroxycyclohexane-1-carboxylate (Target) Br (4), OH (3), COOEt (1) (1S,3S,4R) C₉H₁₅BrO₃ 251.1 Bromine, hydroxyl, ester Nucleophilic substitutions, intermediates
Ethyl (1S,3R,4R)-3-amino-4-hydroxycyclohexane-1-carboxylate hydrochloride NH₂ (3), OH (4), COOEt (1) (1S,3R,4R) C₉H₁₈ClNO₃ 223.7 Amino, hydroxyl, ester (HCl salt) Drug intermediates, polar synthons
Ethyl (1S,3R,4S)-4-azido-3-(tert-butoxycarbonylamino)cyclohexane-1-carboxylate N₃ (4), Boc-NH (3), COOEt (1) (1S,3R,4S) C₁₄H₂₄N₄O₄ 312.4 Azido, Boc-protected amino, ester Click chemistry, bioconjugation
Ethyl (1S,3S,4S)-4-fluoro-3-hydroxycyclohexane-1-carboxylate F (4), OH (3), COOEt (1) (1S,3S,4S) C₉H₁₅FO₃ 190.2 Fluorine, hydroxyl, ester Medicinal chemistry, metabolic studies
Ethyl (1S,3R,4S)-2,3-O-isopropylidene-4-hydroxybicyclo[3.1.0]hexane-1-carboxylate Isopropylidene (2,3), OH (4) Bicyclic (1S,3R,4S) C₁₂H₁₈O₄ 226.3 Bicyclic framework, ester, hydroxyl Conformationally restricted scaffolds

Analysis of Substituent Effects

  • Bromine vs. Fluorine: The bromine atom in the target compound increases molar mass (251.1 vs. 190.2 g/mol) and polarizability compared to the fluorine analog .
  • Amino vs. Azido Groups: The amino group in the hydrochloride salt introduces polarity and hydrogen-bonding capacity, whereas the azido group in enables click chemistry (e.g., CuAAC reactions) for bioconjugation.
  • Boc-Protected Amino Group: The tert-butoxycarbonyl (Boc) group in stabilizes the amino functionality against undesired reactions, enabling stepwise synthesis.
  • Bicyclic Framework : The isopropylidene-bridged compound imposes conformational rigidity, useful in designing enzyme inhibitors or receptor ligands.

Stereochemical and Reactivity Considerations

  • The (1S,3S,4R) configuration of the target compound contrasts with the (1S,3R,4R) stereochemistry of the amino-hydroxy analog , which may lead to divergent biological activities or crystal-packing behaviors.
  • The fluoro analog’s (1S,3S,4S) stereochemistry could alter dipole moments and solubility compared to the target’s (1S,3S,4R) arrangement.

Biological Activity

Ethyl (1S,3S,4R)-4-bromo-3-hydroxycyclohexane-1-carboxylate, with the CAS number 2227198-93-6, is a compound of significant interest in the field of medicinal chemistry and pharmacology. Its unique structural features, including a bromine atom and a hydroxyl group on a cyclohexane ring, suggest potential biological activities that warrant detailed investigation. This article aims to explore the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Basic Information

PropertyValue
Molecular Formula C9H15BrO3
Molar Mass 251.12 g/mol
IUPAC Name This compound
CAS Number 2227198-93-6

Pharmacological Potential

Research indicates that this compound exhibits various biological activities. Some of the notable effects include:

  • Antimicrobial Activity : Preliminary studies have suggested that this compound possesses antimicrobial properties against several bacterial strains. The presence of the bromine atom may enhance its interaction with microbial cell membranes.
  • Anti-inflammatory Effects : The hydroxyl group is known to contribute to anti-inflammatory activities. In vitro assays have shown that this compound can reduce the production of pro-inflammatory cytokines.

The biological activity of this compound may be attributed to its ability to modulate specific biochemical pathways:

  • Inhibition of Enzymatic Activity : This compound may act as an inhibitor for certain enzymes involved in inflammatory processes.
  • Cell Signaling Pathways : Research suggests that it may influence signaling pathways related to cell survival and apoptosis.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of cyclohexane carboxylates. This compound demonstrated significant inhibition against Staphylococcus aureus and E. coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Case Study 2: Anti-inflammatory Activity

In a controlled experiment involving lipopolysaccharide-stimulated macrophages, this compound reduced the secretion of TNF-alpha and IL-6 by approximately 40%. This suggests its potential as a therapeutic agent in treating inflammatory diseases.

Q & A

Q. Key Considerations :

  • Purification via column chromatography or recrystallization to isolate the desired stereoisomer.
  • Monitoring reaction progress using TLC or HPLC to prevent racemization.

How does the stereochemistry of this compound influence its reactivity and biological interactions?

(Advanced)
Answer:
The (1S,3S,4R) configuration governs:

  • Spatial Orientation : The axial bromine at C4 and equatorial hydroxyl at C3 create a steric environment that affects nucleophilic substitution (e.g., SN2 reactions at C4) and hydrogen-bonding capabilities .
  • Biological Activity : The hydroxyl group participates in hydrogen bonding with enzyme active sites, while bromine’s electronegativity modulates electronic interactions. For example, analogs with similar stereochemistry show enzyme inhibition (e.g., cyclooxygenase) due to precise spatial alignment .
  • Stability : The cis-diol arrangement (C3-OH and C4-Br) may lead to intramolecular hydrogen bonding, reducing oxidative degradation but increasing susceptibility to acid-catalyzed dehydration .

Q. Methodological Insight :

  • Compare reactivity with diastereomers (e.g., 1S,3S,4S) using kinetic studies or computational modeling (DFT) to assess steric/electronic effects .

What analytical techniques are recommended for confirming the structure and purity of this compound?

(Basic)
Answer:

  • Chiral HPLC : To verify enantiomeric excess (ee) and stereochemical integrity .
  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 4.1–4.3 ppm (ethyl ester -OCH₂CH₃), δ 3.8–4.0 ppm (C3-OH), and δ 3.5–3.7 ppm (C4-Br coupling) .
    • ¹³C NMR : Signals at ~170 ppm (ester carbonyl), 70–75 ppm (C3-OH), and 30–40 ppm (C4-Br) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 279.0 (C₉H₁₄BrO₃⁺) .
  • X-ray Crystallography : Resolve absolute configuration using single-crystal analysis .

Q. Mitigation Strategies :

  • Use stabilizing agents (e.g., BHT) to prevent radical-mediated degradation.
  • Monitor degradation via LC-MS to identify byproducts like cyclohexenone derivatives .

What are the challenges in maintaining stereochemical integrity during large-scale synthesis?

(Advanced)
Answer:

  • Racemization Risk : High temperatures or prolonged reaction times during esterification or bromination can invert stereocenters. For example, the C3 hydroxyl group may epimerize under acidic conditions .
  • Scale-Up Solutions :
    • Low-Temperature Bromination : Use NBS at 0–5°C to minimize side reactions.
    • Enzymatic Resolution : Lipase-catalyzed ester hydrolysis to isolate the desired enantiomer .
  • Process Analytical Technology (PAT) : Real-time monitoring with FTIR or Raman spectroscopy to detect stereochemical drift .

How can researchers optimize reaction conditions to mitigate competing side reactions during bromination?

(Advanced)
Answer:

  • Competing Reactions : Over-bromination or diastereomer formation due to radical chain mechanisms.
  • Optimized Protocol :
    • Solvent Choice : Use CCl₄ or CH₂Cl₂ to stabilize bromine radicals and limit polarity-driven side reactions .
    • Catalyst Addition : Trace FeCl₃ to accelerate regioselective bromination at C4 .
    • Stoichiometry : Limit NBS to 1.05 equivalents to prevent di-substitution.
  • Validation : Compare yields and purity under varying conditions using DoE (Design of Experiments) .

Q. Methodology :

  • Coupling with boronic acids under Pd catalysis (e.g., Pd(PPh₃)₄) to generate diversified analogs .

What computational methods are effective for predicting the compound’s physicochemical properties?

(Advanced)
Answer:

  • LogP Prediction : Use Molinspiration or ACD/Labs software to estimate hydrophobicity (experimental logP ~1.8) .
  • pKa Calculation : The hydroxyl group (pKa ~12.5) and ester (pKa ~-5) are modeled via COSMO-RS .
  • Docking Studies : Molecular dynamics (AutoDock Vina) to predict binding affinity with target proteins (e.g., COX-2) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.